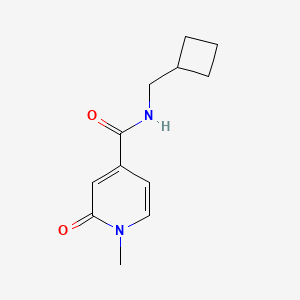![molecular formula C9H20N2O2S B7526644 N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7526644.png)
N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide, commonly known as MEM, is a chemical compound that has been widely used in scientific research. MEM is a potent inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in regulating acid-base balance in the body.
作用机制
MEM works by binding to the active site of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide and inhibiting its enzymatic activity. N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is essential for maintaining acid-base balance in the body. By inhibiting N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide, MEM disrupts this process and leads to a decrease in bicarbonate and an increase in protons, resulting in acidosis.
Biochemical and Physiological Effects
The inhibition of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide by MEM has several biochemical and physiological effects. It leads to a decrease in the production of bicarbonate, which is essential for maintaining acid-base balance. This can result in acidosis, which can have adverse effects on the body. MEM has also been shown to inhibit bone resorption by osteoclasts, which may have implications for the treatment of osteoporosis.
实验室实验的优点和局限性
MEM has several advantages for lab experiments. It is a potent and specific inhibitor of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide, making it an ideal tool for studying the role of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide in various biological processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, MEM has some limitations. It is not suitable for use in vivo, as it is rapidly metabolized and excreted by the body. It is also not suitable for long-term studies, as prolonged inhibition of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide can have adverse effects on the body.
未来方向
There are several future directions for research on MEM. One area of research is the development of new drugs that target N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide. MEM has been used as a template for the development of new N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide inhibitors that may have improved pharmacological properties. Another area of research is the role of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide in cancer. N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide has been shown to be overexpressed in many types of cancer, and inhibition of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide may have therapeutic potential. Finally, there is a need for further research on the physiological effects of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide inhibition, particularly on bone metabolism and acid-base balance.
Conclusion
In conclusion, MEM is a potent inhibitor of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide that has been widely used in scientific research. It has several advantages for lab experiments, including its specificity and ease of synthesis. However, it also has some limitations, including its rapid metabolism and adverse effects on the body with prolonged use. Future research on MEM may lead to the development of new drugs and a better understanding of the role of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide in various biological processes.
合成方法
The synthesis of MEM involves the reaction of 3-methylpiperidine with methanesulfonyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain MEM in high purity.
科学研究应用
MEM has been widely used in scientific research as a tool to study the role of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide in various biological processes. N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide is involved in many physiological processes, including respiration, acid-base balance, and bone resorption. MEM has been used to study the role of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide in these processes and to develop new drugs that target N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide.
属性
IUPAC Name |
N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-9-4-3-6-11(8-9)7-5-10-14(2,12)13/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZZBWAGQQYTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3-Ethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7526575.png)

![1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea](/img/structure/B7526580.png)


![(3,4-difluorophenyl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526595.png)
![4-[(3-Ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7526603.png)

![3-[2-(Methoxymethyl)phenyl]-1,1-dimethylurea](/img/structure/B7526618.png)



![1-(2,5-Dimethylpyrazol-3-yl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B7526655.png)